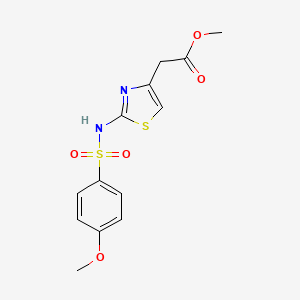![molecular formula C11H16O6 B2527120 2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid CAS No. 2503202-98-8](/img/structure/B2527120.png)
2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H16O6 and its molecular weight is 244.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidation of Cyclopropane Derivatives
Increasing interest in cyclopropane derivatives within drug development has spurred the search for efficient transformation methods. Oxidation of methylene groups activated by adjacent cyclopropanes facilitates the direct synthesis of carbonylcyclopropanes. This process eliminates unnecessary synthetic stages, adhering to principles of atom economy. Various oxidants, including ozone, dioxiranes, and CrO3, have been employed, with RuO4 noted for its selectivity. This approach is significant for synthetic organic chemistry, offering a reliable method for producing cyclopropylketones (Sedenkova, K. N., Andriasov, K. S., Kuznetsova, T., & Averina, E., 2018).
Biotechnological Production from Biomass
Lactic acid, a critical hydroxycarboxylic acid, is produced via biomass fermentation. Its role extends beyond biodegradable polymers, serving as a green chemistry feedstock. From lactic acid, valuable chemicals such as pyruvic acid and lactate ester can be derived through chemical and biotechnological routes. These advancements hint at a future where biotechnological processes could replace chemical pathways, enhancing the sustainability of chemical production from biomass (Gao, Chao, Ma, Cuiqing, & Xu, P., 2011).
Sustainable Polymer and Fuel Production
5-Hydroxymethylfurfural (HMF) from plant biomass is a platform chemical with potential to replace hydrocarbon sources. HMF derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, offer pathways to monomers, polymers, and fuels. The synthesis of HMF and its derivatives showcases the future of green chemistry, utilizing renewable plant feedstocks for a wide range of industrial applications (Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V., 2017).
Role of Cyclopropane Derivatives in Plant Biology
1-Aminocyclopropane-1-carboxylic acid (ACC), a cyclopropane derivative, plays a critical role in ethylene biosynthesis in plants. Beyond its role as a precursor, ACC participates in various biological processes, including stress response modulation and signaling. This highlights the importance of cyclopropane derivatives in understanding plant physiology and development strategies for agriculture (Van de Poel, B. & Van Der Straeten, D., 2014).
Propriétés
IUPAC Name |
2-methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-11(2,3)17-10(15)7-5(8(12)13)6(7)9(14)16-4/h5-7H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGLPQTXOQTKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(C1C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2527037.png)
![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)


![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)



![2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2527054.png)
![Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B2527055.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2527057.png)

![4-chloro-N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2527059.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2527060.png)
